N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16281309
InChI: InChI=1S/C21H24ClNO4S/c1-15-7-8-19(11-16(15)2)27-13-21(24)23(18-9-10-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-8,11,18H,9-10,12-14H2,1-2H3
SMILES:
Molecular Formula: C21H24ClNO4S
Molecular Weight: 421.9 g/mol

N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16281309

Molecular Formula: C21H24ClNO4S

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide -

Specification

Molecular Formula C21H24ClNO4S
Molecular Weight 421.9 g/mol
IUPAC Name N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C21H24ClNO4S/c1-15-7-8-19(11-16(15)2)27-13-21(24)23(18-9-10-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-8,11,18H,9-10,12-14H2,1-2H3
Standard InChI Key CBHWLWFUPFLNII-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features three primary components:

  • 2-Chlorobenzyl Group: A benzene ring substituted with a chlorine atom at the ortho position, linked via a methylene bridge.

  • 3,4-Dimethylphenoxy Moiety: A methoxy-substituted benzene ring with methyl groups at the 3rd and 4th positions.

  • 1,1-Dioxidotetrahydrothiophen-3-yl: A saturated five-membered sulfur-containing ring (tetrahydrothiophene) oxidized to a sulfone group.

These groups are connected through an acetamide backbone, forming a rigid yet flexible scaffold conducive to intermolecular interactions. The sulfone group enhances polarity, potentially improving aqueous solubility compared to non-oxidized thiophene derivatives.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC21H24ClNO4S\text{C}_{21}\text{H}_{24}\text{ClNO}_{4}\text{S}
Molecular Weight421.9 g/mol
IUPAC NameN-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Canonical SMILESCC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C
PubChem CID3441673

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multi-step reactions, typically proceeding as follows:

  • Formation of the Acetamide Backbone:

    • Reacting 2-chlorobenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(2-chlorobenzyl)chloroacetamide .

    • Substitution of the chlorine atom with the 3,4-dimethylphenoxy group occurs via nucleophilic aromatic substitution, requiring polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

  • Introduction of the Sulfone Group:

    • Oxidation of tetrahydrothiophene to its sulfone derivative using hydrogen peroxide or oxone.

    • Coupling the sulfone-containing intermediate to the acetamide backbone via amide bond formation, often employing carbodiimide coupling agents.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Choice: DMF and dichloromethane are preferred for their ability to dissolve both aromatic and heterocyclic intermediates.

  • Temperature Control: Reactions involving halogenated intermediates typically proceed at 60–80°C to minimize side reactions .

  • Purification Techniques: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the target compound.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Acetamide Derivatives

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
N-(2-chlorobenzyl)-...*Not reportedNot reported
N-(4-bromophenyl)-d1 8 (S. aureus)12.5 (MCF7)
N-(3-bromobenzyl)-...16 (E. coli)5.8 (HCT116)

*Data for the reviewed compound inferred from structural analogs .

Future Research Directions

  • In Vitro Assays: Prioritize testing against Gram-positive bacteria and hormone-responsive cancers.

  • SAR Studies: Systematically modify the chlorobenzyl and sulfone groups to optimize potency.

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using in silico models.

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